![molecular formula C24H24S B14398043 1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene CAS No. 87729-84-8](/img/structure/B14398043.png)
1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene is an organic compound characterized by the presence of a phenylsulfanyl group attached to a hex-1-ene backbone, with two benzene rings at the terminal positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene typically involves the following steps:
Formation of the Hex-1-ene Backbone: The hex-1-ene backbone can be synthesized through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol (such as benzenethiol) reacts with a suitable leaving group on the hex-1-ene backbone.
Attachment of Benzene Rings: The benzene rings can be attached through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the hex-1-ene backbone can be reduced to form a saturated alkane.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration) or bromine (for bromination) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkanes.
Substitution: Nitro or halogenated derivatives of the benzene rings.
Applications De Recherche Scientifique
1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The phenylsulfanyl group and the hex-1-ene backbone play crucial roles in determining the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[2-(Phenylsulfanyl)but-1-ene-1,1-diyl]dibenzene: Similar structure but with a shorter but-1-ene backbone.
1,1’-[2-(Phenylsulfanyl)oct-1-ene-1,1-diyl]dibenzene: Similar structure but with a longer oct-1-ene backbone.
1,1’-[2-(Phenylsulfanyl)hex-1-yne-1,1-diyl]dibenzene: Similar structure but with an alkyne group instead of an alkene.
Uniqueness
1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene is unique due to its specific hex-1-ene backbone length and the presence of the phenylsulfanyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
87729-84-8 |
|---|---|
Formule moléculaire |
C24H24S |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
1,1-diphenylhex-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C24H24S/c1-2-3-19-23(25-22-17-11-6-12-18-22)24(20-13-7-4-8-14-20)21-15-9-5-10-16-21/h4-18H,2-3,19H2,1H3 |
Clé InChI |
QVPKXTAHPPBHPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


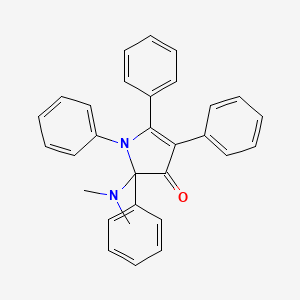
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)
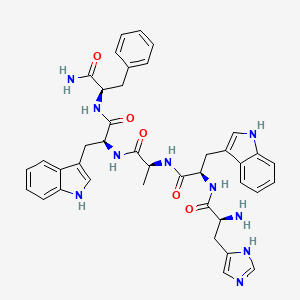

![3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate](/img/structure/B14397991.png)
![1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397999.png)
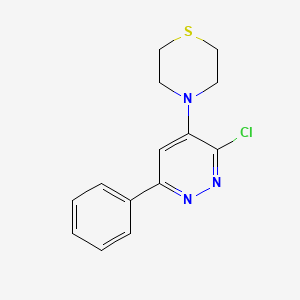
![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
![Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate](/img/structure/B14398013.png)
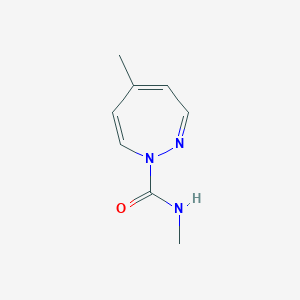
![4-Chloro-N-[(trichloromethyl)sulfanyl]aniline](/img/structure/B14398031.png)
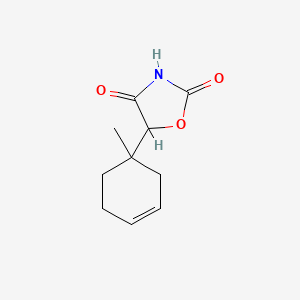
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)

